N-tert-butyl-N-(3-nitrophenyl)formamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-N-(3-nitrophenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12(8-14)9-5-4-6-10(7-9)13(15)16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPYAJGRTAUABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Tert Butyl N 3 Nitrophenyl Formamide and Analogous N,n Disubstituted Formamides
Direct N-Formylation Strategies for Secondary Amines
The most straightforward approach to synthesizing N-tert-butyl-N-(3-nitrophenyl)formamide is through the direct formylation of N-tert-butyl-3-nitroaniline. This transformation can be achieved using several methods, each with distinct advantages in terms of reagents, catalysts, and reaction conditions.
Catalytic N-Formylation Utilizing Formic Acid and Derivative Reagents
Formic acid is a common and economical formylating agent for amines. nih.govresearchgate.net The reaction, which involves the dehydration of an intermediate ammonium (B1175870) formate (B1220265) salt, can be facilitated by various catalysts to improve efficiency and yield. nih.gov
Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) have been shown to effectively catalyze the N-formylation of primary and secondary amines with formic acid under solvent-free conditions. researchgate.netcapes.gov.br The reaction typically involves heating a mixture of the amine, an excess of formic acid, and a catalytic amount of the Lewis acid. nih.gov For instance, ZnCl₂ has been demonstrated to be a particularly effective, inexpensive, and environmentally benign catalyst for this transformation. nih.gov The reaction proceeds well for a range of aromatic and aliphatic amines. nih.gov Similarly, iodine has been used as a catalyst for the N-formylation of a wide variety of amines with formic acid, also under solvent-free conditions. This method is noted for its simplicity and high yields. organic-chemistry.org
The general mechanism for Lewis acid-catalyzed formylation involves the coordination of the Lewis acid to the carbonyl oxygen of formic acid, which increases the electrophilicity of the formyl carbon and facilitates the nucleophilic attack by the amine.
| Catalyst | Amine Type | Conditions | Yield | Reference |
| ZnCl₂ | Aromatic, Aliphatic (Primary & Secondary) | 3 equiv. HCOOH, 10 mol% catalyst, 70°C | High | nih.gov |
| Iodine | Aromatic, Aliphatic (Primary & Secondary) | 2 equiv. HCOOH, 5 mol% catalyst, 70°C | Up to 94% | organic-chemistry.org |
| ZnO | Aromatic, Aliphatic (Primary & Secondary) | 3 equiv. HCOOH, 50 mol% catalyst, 70°C | Good to Excellent | nih.gov |
| Melamine Trisulfonic Acid | Aromatic, Aliphatic (Primary & Secondary) | 2 equiv. HCOOH, 3 mol% catalyst, 60°C | Excellent | nih.gov |
Reductive N-Formylation Approaches Employing Carbon Dioxide and Hydrosilane Reagents
An environmentally conscious alternative to traditional formylation methods utilizes carbon dioxide (CO₂), a renewable C1 source, in combination with a reducing agent like a hydrosilane. nih.govrsc.org This approach, known as reductive N-formylation, has been successfully applied to a variety of amines, including secondary amines, to produce the corresponding formamides. researchgate.netresearchgate.net
The reaction is typically catalyzed by various systems, including organocatalysts, ionic liquids, and transition metal complexes. nih.gov The mechanism is believed to proceed through one of several pathways depending on the specific substrates and catalysts used. researchgate.netepfl.ch One proposed pathway involves the reduction of CO₂ by the hydrosilane to form a silyl (B83357) formate intermediate. This intermediate is then attacked by the amine to yield the N-formylated product. researchgate.net Another possible mechanism involves the initial reaction of the amine with CO₂ to form a carbamate, which is then reduced by the hydrosilane. researchgate.net The choice of hydrosilane can also influence the reaction, with different silanes potentially leading to different levels of reduction. nih.gov
| Catalyst Type | Hydrosilane Example | Key Mechanistic Intermediate | Reference |
| Organocatalysts (e.g., NHCs) | Phenylsilane (PhSiH₃) | Silyl formate | researchgate.net |
| Ionic Liquids | Phenylsilane (PhSiH₃) | Formoxysilane | researchgate.net |
| Salts (e.g., TBAF) | Phenylsilane (PhSiH₃) | Not specified | nih.gov |
| Base Catalysts | Not specified | Silylcarbamate | epfl.ch |
Mechanistic Investigations of N-Formylation Reactions Mediated by Lewis Acids with Amide Solvents (e.g., DMF)
N,N-Dimethylformamide (DMF) can serve as both a solvent and a formylating agent, often under harsh conditions requiring high temperatures. nih.gov However, catalytic methods have been developed to facilitate this transformation under milder conditions. researchgate.net For instance, the use of a Vilsmeier reagent, prepared in situ from DMF and an activating agent like oxalyl chloride or phosphorus oxychloride, allows for the efficient N-formylation of secondary amines at room temperature. nih.gov
Lewis acids can also play a role in activating DMF for formylation. While detailed mechanistic studies specifically for the synthesis of this compound are not widely published, the general principle involves the coordination of the Lewis acid to the carbonyl oxygen of DMF. This coordination enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack by the secondary amine. The subsequent collapse of the tetrahedral intermediate and elimination of dimethylamine (B145610) yields the desired formamide (B127407).
In some cases, a transamidation reaction can be facilitated. For example, methyl benzoate (B1203000) has been used as a catalyst for the N-formylation of primary and secondary amines using DMF as the formyl source under microwave irradiation. researchgate.net The proposed transition state involves the interaction of the amine, methyl benzoate, and DMF. researchgate.net
Multicomponent Reaction Pathways Leading to N,N-Disubstituted Formamides
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the Ugi four-component reaction (Ugi-4CR) provides a general and powerful route to α-acylamino amides. acs.org
A variation of the Ugi reaction, known as the Ugi three-component reaction (Ugi-3CR), combines a carbonyl compound, an amine, and an isocyanide to produce an α-aminoamide. nih.gov Conceptually, if a suitable isocyanide and other components could be chosen, a pathway to N,N-disubstituted formamides might be devised, although this is not a standard application of the reaction. The typical Ugi reaction leads to more complex amide structures. The development of MCRs specifically targeting N,N-disubstituted formamides remains an area of synthetic interest.
Derivatization and Transformation of Precursor Aromatic Amines and tert-Butylamines
An alternative synthetic strategy involves the preparation and subsequent coupling or modification of the constituent amine precursors: 3-nitroaniline (B104315) and tert-butylamine (B42293).
Synthesis of 3-Nitroaniline: 3-Nitroaniline is commercially produced by the partial reduction of 1,3-dinitrobenzene, often using sodium sulfide (B99878) in what is known as a Zinin reaction. wikipedia.org
Synthesis of tert-Butylamine: tert-Butylamine can be synthesized through several industrial methods. One common route is the direct amination of isobutylene (B52900) over zeolite catalysts. wikipedia.org Another method, the Ritter reaction, involves the reaction of isobutylene or tert-butanol (B103910) with hydrogen cyanide in the presence of a strong acid to form N-tert-butylformamide, which is then hydrolyzed to yield tert-butylamine. guidechem.com Additionally, tert-butylamine can be prepared from the hydrolysis of tert-butylurea, which itself can be synthesized from urea (B33335) and either tert-butanol or methyl tert-butyl ether (MTBE). guidechem.comorgsyn.orggoogle.com
Formation of the Precursor Secondary Amine: The precursor, N-tert-butyl-3-nitroaniline, can be synthesized via nucleophilic aromatic substitution (SNAr) on a suitable 1-halo-3-nitrobenzene with tert-butylamine. Alternatively, direct nitration of N-tert-butylaniline could be explored, although this can lead to a mixture of ortho, meta, and para isomers, as well as potential N-nitration. sci-hub.se Regioselective nitration methods, for example using tert-butyl nitrite, have been developed for N-alkyl anilines and could potentially be adapted for this purpose. sci-hub.se
Once the N-tert-butyl-3-nitroaniline precursor is obtained, it can be formylated using one of the direct methods described in section 2.1 to yield the final product, this compound.
Advanced Spectroscopic and Structural Elucidation of N Tert Butyl N 3 Nitrophenyl Formamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand the compound's conformational dynamics.
Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift Assignments and Conformational Dynamics
The ¹H NMR spectrum would provide crucial information on the electronic environment of the protons. The aromatic protons on the 3-nitrophenyl ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The distinct coupling patterns (ortho, meta, para coupling constants, J) between these protons would allow for their specific assignment. The single proton of the formyl group (-CHO) would likely appear as a singlet further downfield (δ 8.0-8.5 ppm). The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region (typically δ 1.2-1.6 ppm), a characteristic signal for this group. utsouthwestern.edu Studies on related amides show that hindered rotation around the N-C(O) amide bond can lead to the observation of two distinct conformers (rotamers) at room temperature, which would result in two sets of signals for the formyl and tert-butyl groups. Variable-temperature NMR studies would be necessary to investigate these conformational dynamics.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For N-tert-butyl-N-(3-nitrophenyl)formamide, distinct signals would be expected for the formyl carbonyl carbon (δ 160-165 ppm), the aromatic carbons, the quaternary carbon of the tert-butyl group (δ ~50-60 ppm), and the methyl carbons of the tert-butyl group (δ ~28-30 ppm). The electron-withdrawing nitro group would significantly influence the chemical shifts of the aromatic carbons, with the carbon atom directly attached to the nitro group (C3) being the most deshielded. The specific chemical shifts would help to confirm the substitution pattern on the aromatic ring. udel.edu
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationship Determination
To confirm the assignments from 1D NMR, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the protons on the aromatic ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbons in the 3-nitrophenyl and tert-butyl groups.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the formyl proton to the aromatic carbons and the tert-butyl quaternary carbon, and from the tert-butyl protons to the nitrogen-bearing aromatic carbon (C1) and the formyl carbon. These correlations would definitively piece together the molecular framework. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This would be particularly useful for confirming the relative orientation of the tert-butyl group and the formyl group in relation to the aromatic ring, especially if conformational isomers are present.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong band corresponding to the amide C=O stretching vibration (Amide I band) would be expected in the region of 1650-1680 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-N stretching and C-H bending vibrations from the aromatic and aliphatic parts of the molecule would also be present. researchgate.netnist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, the symmetric stretch of the nitro group often gives a particularly strong signal. Aromatic ring vibrations would also be clearly visible in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
HRMS is a critical tool for determining the elemental composition of a molecule with high precision. For this compound (C₁₁H₁₄N₂O₃), HRMS would provide an exact mass measurement that corresponds to this chemical formula, confirming its composition. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer structural clues. Characteristic fragments would likely include the loss of the tert-butyl group ([M-57]⁺), loss of the nitro group ([M-46]⁺), and other fragments corresponding to the nitrophenyl and formamide (B127407) moieties.
X-ray Crystallography for Definitive Solid-State Molecular Structure and Packing Analysis (if applicable)
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. mdpi.comnih.gov It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the physical properties of the solid material. mdpi.com
Theoretical and Computational Studies on N Tert Butyl N 3 Nitrophenyl Formamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. By optimizing the molecular structure, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. For N-tert-butyl-N-(3-nitrophenyl)formamide, optimization would likely be performed using functionals like B3LYP or M06-2X with a suitable basis set such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich formamide (B127407) and phenyl ring moieties, while the LUMO would likely be concentrated on the electron-withdrawing nitro group.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations
| Parameter | Predicted Value/Location | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Electron-donating capacity |
| LUMO Energy | ~ -2.0 to -3.0 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Chemical reactivity, stability |
| HOMO Localization | Phenyl ring, Formamide N atom | Sites of electrophilic attack |
| LUMO Localization | Nitro (NO₂) group, Phenyl ring | Sites of nucleophilic attack |
Note: Values are estimations based on typical results for structurally similar aromatic nitro compounds and formamides.
The structure of this compound is not static. Rotation around its single bonds gives rise to different conformers. The most significant rotational barrier is associated with the amide C–N bond (the bond between the formyl carbon and the nitrogen). This bond possesses considerable double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system, which restricts free rotation. mdpi.comrsc.org As a result, N,N-disubstituted formamides can exist as distinct syn and anti conformers (also referred to as E/Z isomers), which may be observable separately in NMR spectroscopy at room temperature. mdpi.com
Computational methods, particularly DFT, can be used to calculate the energy profile for rotation around this C–N bond. This involves performing a series of constrained geometry optimizations where the relevant dihedral angle is fixed at various values. The energy difference between the ground state (planar conformation) and the transition state (where the p-orbitals are orthogonal) defines the rotational barrier. For N,N-disubstituted formamides, these barriers are typically in the range of 15-20 kcal/mol. researchgate.net The presence of bulky substituents like the tert-butyl group and the electronic influence of the nitrophenyl group can modulate this barrier height. nih.gov
Table 2: Typical Rotational Barriers in Substituted Amides
| Compound Type | Bond of Rotation | Typical Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| N,N-dimethylformamide | Amide C–N | ~21 | DFT |
| N-phenylcarbamates | Carbamate C–N | ~12.5 | DFT |
| N-Benzhydrylformamides | Amide C–N | ~17-18 | DFT (M06-2X) |
Note: Data compiled from studies on analogous compounds to provide context for this compound. mdpi.comnih.gov
Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (δ). nih.govscm.com This allows for the assignment of ¹H and ¹³C NMR signals to specific atoms within the this compound molecule. The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.govrsc.org
Similarly, DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) spectroscopy. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is generated, which yields the vibrational modes and their frequencies. This can be used to identify characteristic peaks, such as the C=O stretching frequency of the formamide group (typically expected around 1650-1700 cm⁻¹).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Formyl Carbon (C=O) | 160 - 165 | Typical range for formamide carbonyls. |
| Nitrophenyl C-NO₂ | 145 - 150 | Deshielding effect of the nitro group. |
| Nitrophenyl C-N | 140 - 145 | Influence of attached nitrogen and ring currents. |
| Quaternary t-Butyl C | 55 - 60 | Shielded quaternary carbon attached to nitrogen. |
| Methyl t-Butyl C | 28 - 32 | Typical range for tert-butyl methyl groups. |
Note: These are estimated values based on established DFT methodologies and data for similar functional groups. Absolute accuracy requires comparison with an internal standard like TMS.
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Interactions
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the molecule is treated using a classical mechanics model with a defined force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. mdpi.com
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform, DMSO) and observing its behavior at a specific temperature and pressure. Such simulations can reveal:
Conformational Dynamics: How the molecule transitions between different rotational conformers over time.
Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the polar nitro and formyl groups versus the nonpolar tert-butyl group.
Hydrogen Bonding: The potential for intermolecular interactions, such as hydrogen bonding between the formyl oxygen and protic solvent molecules.
Diffusion and Transport Properties: How the molecule moves within the solvent matrix.
Insights from MD are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a liquid solution. researchgate.netresearchgate.net
Computational Insights into Reaction Mechanisms and Transition States Relevant to Formamide Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this compound, computational studies could investigate various transformations of the formamide group, such as:
Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis to form N-tert-butyl-3-nitroaniline and formic acid.
Reduction: The stepwise mechanism for the reduction of the nitro group to an amine, and how this process is influenced by the formamide substituent.
Thermal Decomposition: The potential pathways for unimolecular decomposition at high temperatures, which for simple formamide can lead to products like CO, NH₃, and HCN. rsc.org
By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile of a proposed reaction can be constructed, providing deep mechanistic understanding that is often difficult to obtain experimentally. researchgate.net
Reaction Mechanisms and Reactivity Profiles of N Tert Butyl N 3 Nitrophenyl Formamide
Hydrolytic Stability and Catalyzed Hydrolysis Pathways
Amides are generally characterized by significant resonance stabilization, rendering them relatively resistant to hydrolysis compared to other acyl derivatives like esters. The hydrolysis of N-tert-butyl-N-(3-nitrophenyl)formamide to 3-nitro-N-tert-butylaniline and formic acid requires cleavage of the stable amide C-N bond and typically necessitates harsh conditions, such as strong acid or base catalysis at elevated temperatures.
The reactivity of the carbonyl group towards nucleophilic attack by water is enhanced by the electronic properties of the 3-nitrophenyl group. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. However, this electronic activation is counteracted by the significant steric hindrance imposed by the bulky N-tert-butyl group, which shields the carbonyl carbon from the approaching nucleophile.
While specific studies on this compound are limited, research on analogous compounds provides insight into potential catalyzed pathways. For instance, studies on the related compound Phenyl N-tert-butyl nitrone (PBN) have shown that its hydrolysis can be strongly catalyzed by ferric iron (Fe(III)). nih.govresearchgate.net This suggests that transition metal catalysis could be a viable pathway for the hydrolysis of this compound, potentially proceeding through coordination of the metal ion to the carbonyl oxygen, which would further activate the carbonyl carbon for nucleophilic attack.
Nucleophilic and Electrophilic Reactivity at the Formamide (B127407) Moiety
The formamide moiety possesses both nucleophilic and electrophilic characteristics. masterorganicchemistry.com
Electrophilic Character : The carbonyl carbon atom is electrophilic due to the polarization of the C=O bond. It is the primary site for nucleophilic attack. The electrophilicity of this carbon in this compound is significantly enhanced by the strong electron-withdrawing inductive effect of the 3-nitrophenyl group. This makes the compound more reactive toward nucleophiles compared to an unsubstituted N-phenylformamide.
Nucleophilic Character : The carbonyl oxygen atom, with its lone pairs of electrons, is a nucleophilic and basic site. It can be protonated under acidic conditions or coordinate to Lewis acids. This interaction activates the carbonyl group, making the carbon atom even more electrophilic.
Reactions at the formamide moiety are thus governed by the interplay of these characteristics. Nucleophilic addition to the carbonyl carbon is a common pathway, often followed by elimination, leading to substitution. However, any such reaction must overcome the substantial steric shield provided by the N-tert-butyl group.
Electronic Influence of the 3-Nitrophenyl Substituent on Reaction Kinetics and Selectivity
The 3-nitrophenyl group is a powerful electron-withdrawing substituent, which profoundly influences the reactivity of the molecule. Its effect is primarily inductive (-I effect) due to the meta position of the nitro group relative to the formamide nitrogen.
This electron-withdrawing nature has several key consequences:
Increased Carbonyl Electrophilicity : As previously mentioned, the substituent withdraws electron density from the formamide group, increasing the partial positive charge on the carbonyl carbon. This accelerates the rate of nucleophilic attack at this position. Studies on related systems, such as the fragmentation of nitrobenzyl carbamates, have shown that the electronic nature of substituents significantly impacts reaction kinetics. rsc.orgresearchgate.net Electron-withdrawing groups generally increase the reactivity of a reaction center towards nucleophiles.
Acidity of Formyl Proton : The electron-withdrawing effect increases the acidity of the formyl proton (H-C=O), making it more susceptible to deprotonation by a strong base.
Therefore, the 3-nitrophenyl group primarily acts to activate the formamide for nucleophilic substitution reactions by enhancing the electrophilicity of the carbonyl center, a crucial factor in determining reaction kinetics and selectivity.
Steric and Electronic Effects of the N-tert-Butyl Group on Reaction Pathways
The N-tert-butyl group exerts significant steric and electronic effects that modulate the reactivity of the molecule. rsc.org
Steric Hindrance : The most prominent feature of the tert-butyl group is its large size. chemrxiv.org It creates a sterically crowded environment around the formamide nitrogen and the carbonyl group. This steric bulk hinders the approach of nucleophiles to the electrophilic carbonyl carbon, potentially slowing down reaction rates or favoring reactions with smaller, less hindered reagents. rsc.org It also restricts rotation around the N-aryl and N-carbonyl bonds, influencing the molecule's preferred conformation.
Electronic Effect : The tert-butyl group is weakly electron-donating through induction (+I effect). nih.gov This effect pushes electron density towards the nitrogen atom, which slightly counteracts the powerful electron-withdrawing effect of the 3-nitrophenyl group. However, the steric influence of the tert-butyl group is generally considered to be its dominant contribution to the molecule's reactivity profile.
The combination of these effects means that while the carbonyl group is electronically activated by the nitrophenyl ring, its accessibility is physically restricted by the tert-butyl group. This balance determines the feasibility and pathway of many potential reactions.
Investigation of Radical Reactions and Adduct Formation
While ionic reactions at the formamide moiety are primary, the potential for radical reactions exists. The presence of the N-tert-butyl-aryl structure is reminiscent of α-phenyl-N-tert-butyl nitrone (PBN), a well-known spin trap used to detect and identify transient free radicals. nih.gov Although this compound is not a nitrone, analogies can be drawn.
Potential radical pathways include:
Hydrogen Abstraction : The formyl C-H bond could be susceptible to hydrogen abstraction by highly reactive radicals, forming a stable formyl radical intermediate.
Radical Addition : The electron-deficient 3-nitrophenyl ring could undergo addition by nucleophilic radicals.
Adduct Formation : In the presence of radical species, the compound could potentially form radical adducts. For instance, studies on PBN show it readily forms adducts with hydroxyl radicals. nih.govresearchgate.net The subsequent decomposition of such adducts can be complex. For example, the hydroxyl adduct of PBN can transform into tert-butylhydroaminoxyl. researchgate.net Similar complex radical chemistry, while not directly documented for this specific formamide, remains a possibility under conditions of oxidative stress.
Investigations into PBN have demonstrated that its reactions can lead to the formation of nitric oxide (.NO) via hydrolysis or hydroxyl radical adduct formation. nih.gov This highlights the complex redox chemistry that N-tert-butyl-aryl compounds can undergo.
Applications of N Tert Butyl N 3 Nitrophenyl Formamide and Its Derivatives in Advanced Organic Synthesis
Utilization as a Precursor in the Synthesis of Complex Organic Molecules
The structural features of N-tert-butyl-N-(3-nitrophenyl)formamide, namely the presence of a nitro group, a formamide (B127407) functionality, and a bulky tert-butyl group, make it a potentially valuable starting material for the construction of more elaborate molecular architectures.
Building Block for Heterocyclic Compound Synthesis
While the direct use of this compound in the synthesis of a wide array of heterocyclic compounds is a promising area of research, specific, documented examples of its application in the synthesis of pyrazoles, oxadiazoles, indoles, and pyrazolopyrimidines are not extensively reported in publicly available scientific literature. The presence of the nitro group on the phenyl ring suggests its potential for reduction to an amino group, which could then participate in various cyclization reactions to form nitrogen-containing heterocycles. For instance, a plausible synthetic route could involve the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile to construct the desired heterocyclic core. However, detailed experimental studies outlining these transformations with this compound as the starting material are currently limited.
Intermediate in Amidation and Other C-N Bond Forming Reactions
The formamide moiety in this compound suggests its potential role as an intermediate in amidation and other carbon-nitrogen (C-N) bond-forming reactions. Formamides can, under certain conditions, be converted to other functional groups or participate in coupling reactions. The tert-butyl group provides steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the formamide nitrogen. The broader field of C-N bond formation is a cornerstone of organic synthesis, with numerous methods being developed to construct this crucial linkage found in a vast array of pharmaceuticals and functional materials. nih.govnih.govnih.gov While general methodologies for amidation and C-N bond formation are well-established, specific studies detailing the transformation of the formamide group in this compound or its participation in such coupling reactions are not readily found in the current body of literature. The inherent reactivity of the nitro group could also play a role in modulating the reactivity of the formamide in such transformations.
Rational Design and Synthesis of Novel Derivatives for Exploring Structure-Reactivity Relationships
The rational design of novel derivatives of this compound presents an opportunity to systematically investigate structure-reactivity relationships. By modifying the substituents on the phenyl ring or altering the nature of the N-alkyl group, chemists can tune the electronic and steric properties of the molecule. This, in turn, can influence its reactivity in various chemical transformations. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the aromatic ring could modulate the reactivity of the nitro and formamide functionalities. Similarly, replacing the tert-butyl group with other alkyl or aryl groups could provide insights into the steric requirements of reactions involving this scaffold. While the principles of rational drug design and the study of structure-activity relationships are well-established in medicinal chemistry, specific research programs centered on the systematic derivatization of this compound and the subsequent evaluation of their reactivity profiles have not been extensively documented.
Role in the Development of New Synthetic Methodologies and Catalytic Systems
The unique combination of functional groups in this compound makes it a candidate for use in the development of novel synthetic methodologies. For instance, the nitro group could be utilized in reductive cyclization strategies to build complex heterocyclic systems. The formamide nitrogen, shielded by the bulky tert-butyl group, might exhibit unique reactivity in the presence of specific catalysts. The development of new catalytic systems is a vibrant area of chemical research, with a continuous drive to discover more efficient, selective, and environmentally benign catalysts for a wide range of organic transformations. While there is extensive literature on the development of new synthetic methods and catalytic systems for various reaction types, the specific application of this compound as a key substrate or ligand in these developments is not prominently featured in published research. Future investigations could explore its potential in areas such as directed C-H activation, where the formamide or nitro group could act as a directing group, or in the design of novel ligands for transition metal catalysis.
Future Research Directions and Unresolved Challenges in N Tert Butyl N 3 Nitrophenyl Formamide Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of N-tert-butyl-N-(3-nitrophenyl)formamide likely relies on classical formylation methods which may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
A primary area of focus will be the exploration of catalytic N-formylation reactions. The use of carbon dioxide (CO₂) as a renewable C1 source, in combination with suitable catalysts, represents a particularly attractive green chemistry approach. Homogeneous and heterogeneous catalysts based on earth-abundant metals could be investigated for the direct formylation of N-tert-butyl-3-nitroaniline. Another sustainable avenue involves electrochemical synthesis, where methanol (B129727) can be used as both a reagent and a solvent, offering a metal-free pathway to formamide (B127407) production. The development of a two-step process, involving the hydrogenation of carbon dioxide to a formate (B1220265) intermediate followed by condensation, could also improve yield and product separation.
Furthermore, the principles of atom economy can be advanced by exploring alternative formylating agents. Glycerol derivatives, obtainable from biomass, have been successfully used as carbonyl sources for N-formylation, proceeding via in situ C-C bond cleavage. This approach, if adapted for this compound, would significantly enhance the sustainability of its synthesis.
The table below outlines potential sustainable synthetic routes that warrant further investigation.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Catalytic N-formylation with CO₂ | Utilizes a renewable C1 source, reduces greenhouse gas. | Catalyst design for high selectivity and efficiency with a sterically hindered and electronically deactivated substrate. |
| Electrochemical Synthesis | Avoids harsh chemical oxidants/reductants, can be powered by renewable energy. | Optimization of electrode materials and reaction conditions to maximize Faradaic efficiency and minimize side reactions. |
| Biomass-derived Formylating Agents | Utilizes renewable feedstocks, contributes to a circular economy. | Adapting existing catalytic systems to the specific reactivity of N-tert-butyl-3-nitroaniline. |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety and scalability, potential for process intensification. | Development of robust flow reactor setups and optimization of reaction parameters (temperature, pressure, residence time). |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques, particularly those enabling in-situ and real-time monitoring, will be instrumental in achieving this.
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. This allows for the precise determination of reaction kinetics and the identification of transient species that may be key to the reaction mechanism. For instance, monitoring the vibrational modes of the formyl group and the nitro group can offer insights into the electronic effects influencing the reaction rate.
Nuclear Magnetic Resonance (NMR) spectroscopy, especially with the advent of techniques like stopped-flow NMR, can provide detailed structural information on intermediates and help to unravel complex reaction pathways. In-situ NMR has been successfully used to elucidate the mechanism of "CO-free" carbonylation reactions, revealing the involvement of unexpected intermediates. A similar approach could be employed to study the formation of this compound, providing invaluable data for the rational design of improved catalytic systems.
The table below summarizes advanced spectroscopic probes and their potential applications in this context.
| Spectroscopic Technique | Information Gained | Potential Impact |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. | Optimization of reaction conditions (temperature, pressure, catalyst loading) for improved yield and selectivity. |
| In-situ NMR Spectroscopy | Detailed structural information of intermediates; elucidation of reaction mechanisms. | Rational design of more efficient catalysts and synthetic routes. |
| Mass Spectrometry (e.g., ASAP-MS) | Rapid identification of reaction components without sample preparation. | High-throughput screening of reaction conditions and catalysts. |
Integration with High-Throughput Experimentation and Automation in Organic Synthesis
The optimization of reaction conditions for the synthesis of this compound can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. HTE allows for the parallel execution of a large number of experiments, enabling the rapid screening of catalysts, solvents, bases, and other reaction parameters.
Automated synthesis platforms can be programmed to perform multi-step reaction sequences, including purification, thereby increasing reproducibility and freeing up researchers' time for more creative tasks. The integration of HTE with automated platforms allows for the rapid generation of large datasets, which can be analyzed using machine learning algorithms to identify optimal reaction conditions and even predict the outcomes of new reactions. This data-driven approach to process development is poised to revolutionize organic synthesis.
For the synthesis of this compound, an automated platform could be employed to screen a wide range of formylating agents and catalysts, rapidly identifying the most efficient and selective combination. Furthermore, the platform could be used to synthesize a library of related compounds for structure-activity relationship studies.
| Technology | Application | Expected Outcome |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, temperatures, and other reaction parameters. | Accelerated discovery of optimal reaction conditions for the synthesis of this compound. |
| Automated Synthesis Platforms | Automated execution of multi-step syntheses and purifications. | Increased reproducibility, higher throughput, and the ability to generate compound libraries for further research. |
| Machine Learning | Analysis of large datasets from HTE to identify trends and predict reaction outcomes. | Data-driven optimization of synthetic routes and the potential for the discovery of novel reaction pathways. |
Exploration of New Chemical Transformations Enabled by the Unique Structural Features of the Compound
The distinct combination of a bulky tert-butyl group, a formyl moiety, and an electron-deficient nitrophenyl ring in this compound opens up possibilities for novel chemical transformations.
The formyl group can serve as a handle for various transformations. For instance, it could be a traceless activating group in reactions where the amine is temporarily protected and then deprotected in situ. The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized. This would provide access to a range of 3-substituted aniline (B41778) derivatives that may have interesting biological or material properties.
The steric hindrance provided by the tert-butyl group could lead to unusual regioselectivity in reactions involving the aromatic ring. For example, in electrophilic aromatic substitution reactions, the bulky tert-butyl group might direct incoming electrophiles to specific positions on the ring that would not be favored in less hindered analogues. Furthermore, the presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, and the tert-butyl group could influence the kinetics and regiochemistry of such reactions.
Future research could also explore the potential of this compound as a precursor for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions. For example, reduction of the nitro group followed by an intramolecular condensation with the formyl group could lead to the formation of benzimidazole (B57391) derivatives.
| Structural Feature | Potential Transformation | Potential Products |
| Formyl Group | Traceless activating group; participation in cyclization reactions. | Densely substituted aromatic compounds; heterocyclic systems. |
| Nitro Group | Reduction to an amine; nucleophilic aromatic substitution. | Functionalized anilines; substituted nitroaromatics. |
| Tert-butyl Group | Steric directing group in aromatic substitution reactions. | Regioisomerically pure substituted aromatics. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-tert-butyl-N-(3-nitrophenyl)formamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic substitution or condensation reactions. For tert-butyl derivatives, tert-butylamine can react with activated nitroaromatic carbonyl compounds (e.g., 3-nitrobenzoyl chloride) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres .
- Step 2 : Optimize reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry (e.g., 1.2 equiv. of acyl chloride). Triethylamine (TEA) is often used as a base to neutralize HCl byproducts .
- Step 3 : Monitor reaction progress via TLC (Rf values can be cross-referenced with analogs like N-tert-butyl-2-phenylacetamide, Rf ~0.32–0.65 in ethyl acetate/hexane systems) .
Q. How can the purity and structure of This compound be validated post-synthesis?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to tert-butyl analogs (e.g., δ ~1.3 ppm for tert-butyl protons, δ ~160–170 ppm for carbonyl carbons) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ using high-resolution MS (HRMS) for exact mass matching .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm for nitro groups) and GC/MS for volatile impurities .
Q. What safety protocols are critical when handling This compound?
- Methodology :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles. Avoid inhalation (R20/22 hazard code) using fume hoods .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .
Advanced Research Questions
Q. How does the nitro group in This compound influence its electronic properties and reactivity in catalytic systems?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and HOMO-LUMO gaps. Compare with non-nitro analogs to quantify resonance effects .
- Experimental Validation : Use UV-Vis spectroscopy to study charge-transfer transitions (e.g., λmax shifts in polar solvents like DMF) .
Q. What strategies can resolve contradictions in stability data for This compound under varying pH and temperature conditions?
- Methodology :
- Stability Studies :
- Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (e.g., tert-butyl groups typically degrade >200°C) .
- pH-Dependent Hydrolysis : Monitor hydrolysis rates via HPLC in buffers (pH 2–12) at 25–60°C. Use Arrhenius plots to extrapolate shelf-life .
- Contradiction Resolution : Cross-validate using multiple techniques (e.g., NMR for structural integrity post-degradation) .
Q. Can This compound act as a denaturant or stabilizer in biomolecular assays, and how does its efficacy compare to traditional formamide?
- Methodology :
- Biochemical Assays :
- Hybridization Studies : Substitute formamide with This compound in DNA/RNA denaturation buffers. Measure melting temperatures (Tm) via fluorescence quenching .
- Protein Stability : Use circular dichroism (CD) to assess tertiary structure preservation at varying concentrations (0–50% v/v) .
Q. What are the challenges in scaling up This compound synthesis while maintaining regioselectivity?
- Methodology :
- Process Optimization :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance tert-butyl group regioselectivity .
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce side products .
- Quality Control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
